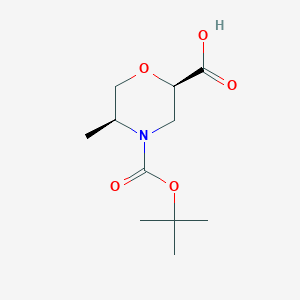

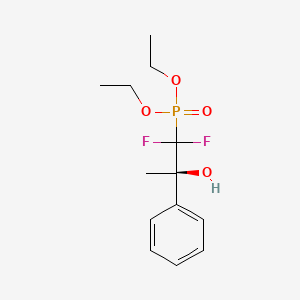

![molecular formula C23H20N4O B2753351 N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide CAS No. 313398-14-0](/img/structure/B2753351.png)

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide, also known as MPQA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. MPQA has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Applications De Recherche Scientifique

Pharmacological Importance

Quinazoline derivatives, such as those synthesized in studies by Rajveer et al. (2010), have been identified for their significant pharmacological importance. These compounds have demonstrated a range of activities, including anti-inflammatory, analgesic, and anti-bacterial effects. The methodology for synthesizing these compounds involves multi-step reactions, starting from benzoxazinone derivatives and proceeding through various chemical transformations to yield N-substituted acetamides and other derivatives. The pharmacological activities of these compounds were evaluated and compared with standard drugs, highlighting their potential for drug development and therapeutic applications (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Antimalarial Activity

Research by Werbel et al. (1986) explored the synthesis and quantitative structure-activity relationships (QSAR) of a series of quinazoline derivatives with antimalarial activity. This study emphasized the correlation between chemical structure modifications and their impact on antimalarial potency, offering insights into the design of more effective antimalarial agents. The compounds exhibited excellent activity against resistant strains of parasites and showed potential for clinical trials, underscoring the significance of quinazoline derivatives in the fight against malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Antimicrobial Activities

Patel and Shaikh (2011) synthesized new quinazoline derivatives with a focus on their antimicrobial activities. These compounds were prepared from phenyl acetic acid, showcasing a methodological approach to creating quinazoline-based agents with potential applications in combating microbial infections. The study highlighted specific derivatives that demonstrated good activity compared to standard drugs, indicating the potential of quinazoline derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).

Analgesic and Anti-inflammatory Activities

Alagarsamy et al. (2015) designed and synthesized quinazolinyl acetamides to evaluate their analgesic and anti-inflammatory activities. This research underscores the therapeutic potential of quinazoline derivatives in pain management and inflammation control. The findings revealed compounds with potent activities, offering a foundation for further development of quinazoline-based medications (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).

Propriétés

IUPAC Name |

N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O/c1-15-8-13-21-20(14-15)22(17-6-4-3-5-7-17)27-23(26-21)25-19-11-9-18(10-12-19)24-16(2)28/h3-14H,1-2H3,(H,24,28)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWBDBSQXBISMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

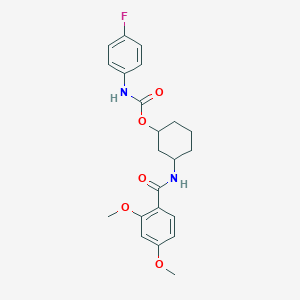

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide](/img/structure/B2753268.png)

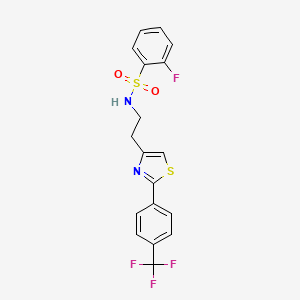

![2,5-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2753269.png)

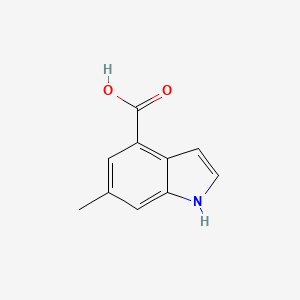

amino}-3-methoxycyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2753280.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2753283.png)

![N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2753285.png)

![2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2753288.png)

![(4-{[1-(Pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}phenyl)methanol](/img/structure/B2753289.png)

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2753290.png)